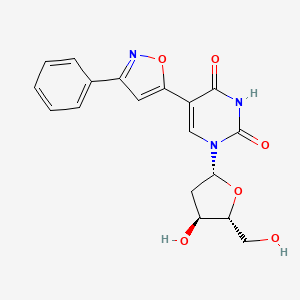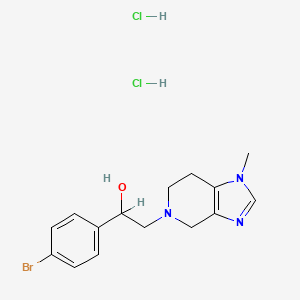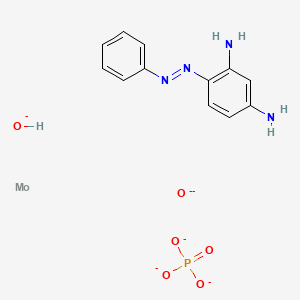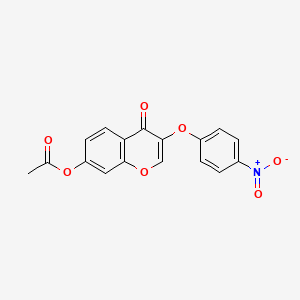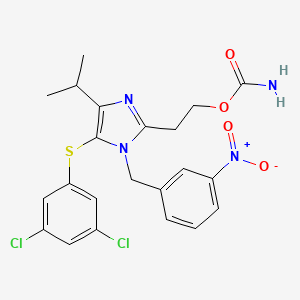
1H-Imidazole-2-ethanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-((3-nitrophenyl)methyl)-, carbamate (ester)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole-2-ethanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-((3-nitrophenyl)methyl)-, carbamate (ester) is a complex organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-2-ethanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-((3-nitrophenyl)methyl)-, carbamate (ester) typically involves multi-step organic reactions. The process may start with the preparation of the imidazole ring, followed by the introduction of various substituents through nucleophilic substitution, oxidation, or reduction reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound would require large-scale chemical reactors, precise control of reaction conditions, and purification techniques such as chromatography or crystallization. The use of automated systems and quality control measures ensures the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1H-Imidazole-2-ethanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-((3-nitrophenyl)methyl)-, carbamate (ester) can undergo various chemical reactions, including:
Oxidation: Conversion of alcohol groups to aldehydes or ketones.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group may yield an aldehyde, while reduction of the nitro group may produce an amine derivative.
Aplicaciones Científicas De Investigación
1H-Imidazole-2-ethanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-((3-nitrophenyl)methyl)-, carbamate (ester) has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of various functional groups allows it to engage in multiple interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1H-Imidazole-2-ethanol derivatives with different substituents.
- Carbamate esters with varying aromatic groups.
- Compounds with similar biological activities, such as other imidazole-based drugs.
Uniqueness
The uniqueness of 1H-Imidazole-2-ethanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-((3-nitrophenyl)methyl)-, carbamate (ester) lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Propiedades
Número CAS |
178980-66-0 |
|---|---|
Fórmula molecular |
C22H22Cl2N4O4S |
Peso molecular |
509.4 g/mol |
Nombre IUPAC |
2-[5-(3,5-dichlorophenyl)sulfanyl-1-[(3-nitrophenyl)methyl]-4-propan-2-ylimidazol-2-yl]ethyl carbamate |
InChI |
InChI=1S/C22H22Cl2N4O4S/c1-13(2)20-21(33-18-10-15(23)9-16(24)11-18)27(19(26-20)6-7-32-22(25)29)12-14-4-3-5-17(8-14)28(30)31/h3-5,8-11,13H,6-7,12H2,1-2H3,(H2,25,29) |
Clave InChI |
PIHPABYAZNSSJQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(N(C(=N1)CCOC(=O)N)CC2=CC(=CC=C2)[N+](=O)[O-])SC3=CC(=CC(=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


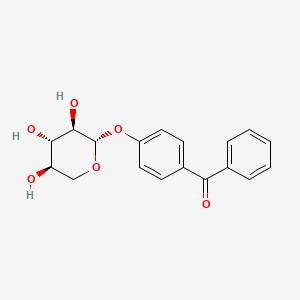
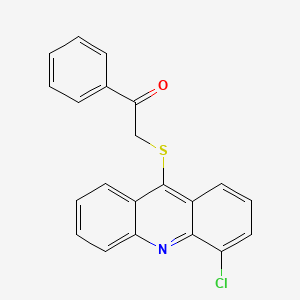


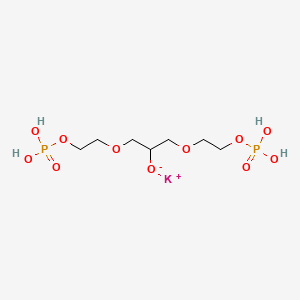
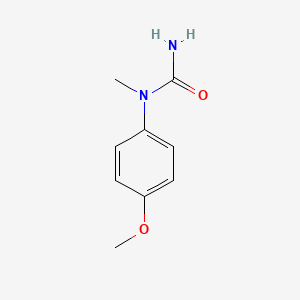

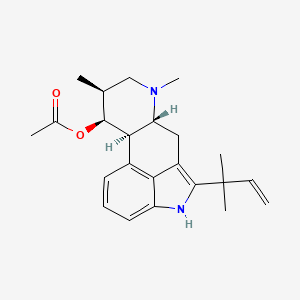
![N-[3-[(Aminocarbonyl)amino]phenyl]-3-hydroxy-4-[(4-methyl-2-nitrophenyl)azo]naphthalene-2-carboxamide](/img/structure/B12714331.png)

